molecular formula C14H14FNO B2515359 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 166884-01-1

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No.: B2515359
CAS No.: 166884-01-1
M. Wt: 231.27
InChI Key: HNTLDTMFHAXMBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbazole core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one can be compared with other carbazole derivatives, such as:

Properties

IUPAC Name

6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLDTMFHAXMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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